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molecular formula C10H10Cl2N2O2 B8647423 3-(3,4-Dichlorophenyl)-4-hydroxy-1-methylimidazolidin-2-one CAS No. 91302-06-6

3-(3,4-Dichlorophenyl)-4-hydroxy-1-methylimidazolidin-2-one

Cat. No. B8647423
M. Wt: 261.10 g/mol
InChI Key: JJVVTVCMVGDPCF-UHFFFAOYSA-N
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Patent
US04578107

Procedure details

A 10.4 g (0.04 mole) quantity of 1-methyl-3-(3,4-dichlorophenyl)hydantoin was suspended in 80 ml of methanol. The suspension was cooled to 10° C. and 1.5 g of sodium borohydride was added thereto with stirring. After the addition, the mixture was stirred for 30 minutes and warmed to room temperature, followed by further agitation for 2 hours. After completion of the reaction, the reaction mixture was concentrated and water was added to the residue to deposit crystals. The crystals were filtered and recrystallized from ethanol, affording 9.2 g of white crystals in 88% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:8][C:6](=[O:7])[N:5]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([Cl:16])[CH:10]=2)[C:3]1=[O:4].[BH4-].[Na+]>CO>[CH3:1][N:2]1[CH2:8][CH:6]([OH:7])[N:5]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[C:11]([Cl:16])[CH:10]=2)[C:3]1=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(=O)N(C(=O)C1)C1=CC(=C(C=C1)Cl)Cl
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added to the residue to deposit crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C(N(C(C1)O)C1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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